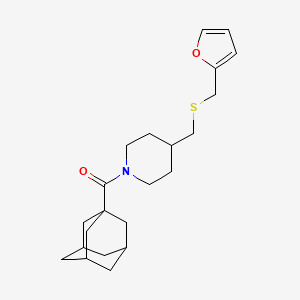
2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a significant area of research due to their applications in various fields such as medicinal chemistry and materials science. The papers provided discuss the synthesis of various pyridine derivatives, which are analogues to the compound of interest, "2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine". For instance, the synthesis of 2,6-di(pyrazol-1-yl)pyridine and related ligands has been reviewed, highlighting their complex chemistry and potential applications in biological sensing and spin-state transitions . Another study reports the synthesis of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives with different substituents, which were used to form iron complex salts . These examples provide insight into the methodologies that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for understanding their chemical behavior and potential applications. The crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride has been determined using X-ray diffraction, revealing the alternation of bond lengths in the molecule and the formation of a system of hydrogen bonds . Similarly, the crystal structure of a pyrazolo[3,4-b]pyridine derivative has been analyzed, showing that the pyrazole, pyridine, and pyran rings are almost coplanar, with the crystal packing stabilized by hydrogen bonding . These studies provide a framework for analyzing the molecular structure of "2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine" and predicting its chemical properties and reactivity.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by their molecular structure and the presence of functional groups. Although the papers do not directly address the chemical reactions of "2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine", they do provide examples of reactions involving related compounds. For instance, a pyridine-2,6-bis(oxazoline) was synthesized and used as a catalyst in enantioselective reactions, demonstrating the potential of pyridine derivatives in asymmetric synthesis . This suggests that the compound of interest may also participate in various chemical reactions, potentially serving as a catalyst or reactant in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its substituents. The papers provided do not directly discuss the properties of "2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine", but they do offer insights into the properties of related compounds. For example, the iron(II) complexes of pyridine derivatives exhibit intermolecular hydrogen bonding and display high-spin states at room temperature, with some showing partial spin-state transitions upon cooling . These findings suggest that the compound of interest may also exhibit unique physical and chemical properties, such as solubility, melting point, and magnetic properties, which would be important for its practical applications.
Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives : Studies have explored the vast chemistry of pyridine derivatives, including their preparation, properties, and complex compounds formed with these ligands. These compounds exhibit significant variability in their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such research underlines the foundational knowledge that could apply to the synthesis and application of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine in various fields, including material science, pharmacology, and biochemistry (Boča, Jameson, & Linert, 2011).
Corrosion Inhibitors : Quinoline derivatives, which share structural similarities with pyridine compounds, have been extensively studied for their application as anticorrosive materials. These studies emphasize the role of electron density and the ability of these compounds to form chelating complexes with metallic surfaces, suggesting potential industrial applications for related pyridine derivatives in protecting materials from corrosion (Verma, Quraishi, & Ebenso, 2020).
Environmental Safety : Research on polyfluoroalkyl substances (PFASs) and their alternatives, which include fluorinated pyridines, underscores the importance of understanding the environmental impact and safety of chemical compounds. Studies on novel fluorinated alternatives to PFASs reveal systemic multiple organ toxicities, suggesting that comprehensive toxicological evaluations are necessary for new compounds, potentially including 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine, to assess their environmental and health safety profiles (Wang et al., 2019).
Biological and Medicinal Applications : Pyridine and its derivatives are known for their wide range of biological activities, serving as the backbone for the development of numerous therapeutic agents. Research into these derivatives covers anticancer, antifungal, antibacterial, and antiviral activities, highlighting the potential for 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine to contribute to new drug developments and medicinal chemistry innovations (Altaf et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-(oxetan-3-yloxy)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7-2-1-3-8(13-7)15-6-4-14-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRDPIJBVPVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

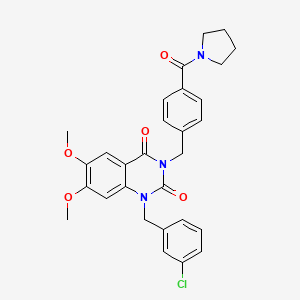
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
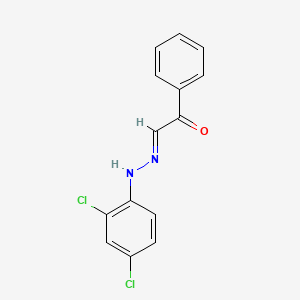

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
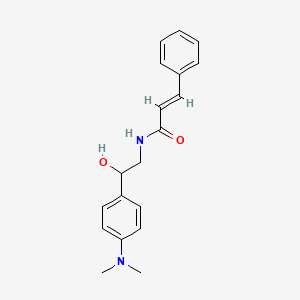
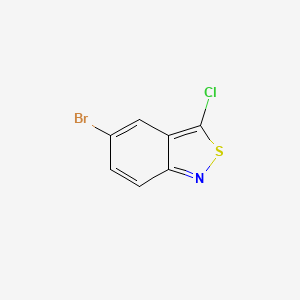
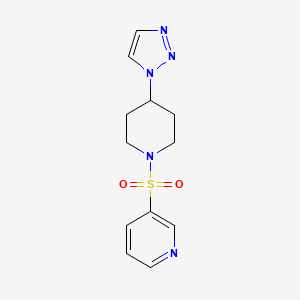
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
